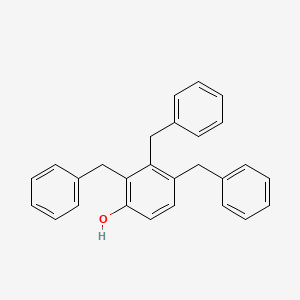

Tribenzylphenol

Description

Historical Context and Evolution of Research on Benzylated Phenols

The study of phenolic compounds has a rich history, dating back to the 19th and early 20th centuries with the industrial rise of materials like Bakelite, the first synthetic thermoset polymer derived from the reaction of phenol (B47542) and formaldehyde. frontiersin.orggoogleapis.com This spurred broad interest in the modification of the phenol ring to create new materials with tailored properties.

The benzylation of phenols, a type of Friedel-Crafts alkylation, emerged as a key method for modification. Early research, such as studies from the 1930s, demonstrated the feasibility of reacting phenols with benzylating agents like benzyl (B1604629) alcohol. researchgate.netturi.org However, a significant and persistent challenge in these early syntheses was the lack of selectivity. These reactions often yielded complex mixtures of mono-, di-, and tribenzylated phenols, alongside other byproducts. researchgate.netturi.org For instance, the condensation of p-cresol (B1678582) with benzyl alcohol using an aluminium chloride catalyst was reported to produce significant quantities of dibenzylated products. researchgate.netturi.org

This lack of control over the degree of benzylation made it difficult to produce specific isomers in high yield, hindering the industrial-scale production of pure benzylated phenols. Consequently, a major thrust in the evolution of this research has been the pursuit of more selective and efficient catalytic systems. Modern advancements have focused on catalysts, such as specific types of zeolites, which can control the position and degree of benzylation, allowing for the targeted synthesis of desired products like mono- or dibenzylphenols with higher purity and yield. researchgate.net This progression from non-selective classical methods to highly selective catalytic processes marks the key evolution in the study of benzylated phenols.

Significance of Tribenzylphenol within Contemporary Organic and Materials Chemistry

The unique molecular architecture of this compound, combining a reactive phenolic hydroxyl group with three bulky, stabilizing benzyl groups, makes it a significant molecule in modern chemical synthesis. It serves as a versatile intermediate and a functional additive in the development of advanced organic materials. Current time information in Bangalore, IN.

In organic chemistry , this compound is valued as a building block for more complex molecules. Current time information in Bangalore, IN. The phenolic hydroxyl group can be readily functionalized, allowing for the synthesis of a wide array of derivatives. For example, etherification of the hydroxyl group can produce derivatives like polyoxyethylene this compound ethers, which have applications in various chemical formulations. The benzyl groups themselves can also be functionalized, although this is less common.

In materials chemistry , this compound and its derivatives are primarily used as polymer additives, where they impart specific properties such as stability and durability. Key areas of significance include:

Antioxidants and Stabilizers: Like many hindered phenols, this compound functions as a primary antioxidant for polymers. researchgate.net The phenolic proton can be donated to terminate radical chain reactions that lead to polymer degradation during processing and end-use. The bulky benzyl groups enhance its compatibility with polymer matrices and reduce its volatility compared to simpler phenols. researchgate.net

Flame Retardants: Phenolic structures are known to contribute to flame retardancy, often through the formation of a protective char layer upon combustion. nih.gov Phosphate (B84403) esters of this compound, for instance, are used as flame retardants in materials for phenolic-based printed wiring boards. lanxess.com

Polymer Modifiers: this compound is used as a functional additive in the production of high-performance polymers. A notable application is its use as a clarifying agent in the synthesis of polyester (B1180765) polyols from recycled materials. google.com These polyols are key components in the manufacture of polyurethanes. google.comresearchgate.net The incorporation of 2,4,6-tribenzylphenol helps to maintain the optical clarity of the final polyol product. google.com

Intermediates for Dyes and Pigments: The compound serves as a precursor in the synthesis of certain dyes and pigments, leveraging the reactivity of the phenolic ring. Current time information in Bangalore, IN.

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Molecular Formula | C₂₇H₂₄O |

| Appearance | Colorless crystalline solid Current time information in Bangalore, IN. |

| Key Functional Groups | Phenolic hydroxyl (-OH), Three benzyl groups |

| Synthesis | Reaction of phenol with benzyl chloride Current time information in Bangalore, IN. |

| Primary Function | Chemical Intermediate, Polymer Additive Current time information in Bangalore, IN. |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) Current time information in Bangalore, IN. |

Fundamental Research Questions and Directions for this compound Studies

Contemporary and future research involving this compound is guided by broader trends in materials science, particularly the drive for more sustainable, durable, and high-performance materials. Key research questions and directions include:

Development of Reactive Additives: A major challenge with traditional polymer additives is their tendency to migrate or leach out of the material over time. ecocenter.orgfrontiersin.org A primary future direction is the transformation of this compound from an additive into a reactive monomer. By chemically incorporating the this compound structure into the polymer backbone, its functional properties (e.g., antioxidant or flame retardant) become a permanent part of the material. ecocenter.orgmdpi.com This approach prevents migration and ensures long-term performance. Research in this area focuses on synthesizing this compound derivatives with polymerizable groups (e.g., acrylates or epoxides) that can participate in polymerization reactions. struktol.de

Advanced Halogen-Free Flame Retardants: There is a strong global push to replace halogenated flame retardants with safer, more environmentally benign alternatives. turi.orgmoldblade.com Organophosphorus compounds are a leading class of halogen-free flame retardants. nih.govfrontiersin.org A significant research avenue is the design and synthesis of novel phosphorus-containing derivatives of this compound. Combining the char-forming tendency of the phenolic structure with the gas-phase radical scavenging mechanism of phosphorus compounds (like DOPO-derivatives) could lead to highly effective, synergistic flame retardants for engineering plastics such as polyamides and polyesters. upc.edu

High-Performance and Functional Polymers: The this compound skeleton can be used to create monomers for specialty polymers with unique optical or thermal properties. google.com Research questions revolve around how the bulky, rigid structure of this compound influences the properties of the resulting polymer. For example, incorporating such a structure could enhance the thermal stability, refractive index, or mechanical strength of polymers used in advanced electronics or optical applications. google.comrsc.org

Sustainable Polymer Chemistry: While this compound itself is derived from petrochemical sources, its structural motif is relevant to the broader goal of creating sustainable polymers. Research may explore the synthesis of similar sterically hindered phenolic compounds from bio-based precursors, such as lignin (B12514952) or tannins. nih.gov Furthermore, incorporating this compound-based reactive additives into recyclable polymer systems is another direction aligned with the principles of a circular economy.

Structure

3D Structure

Properties

CAS No. |

64423-52-5 |

|---|---|

Molecular Formula |

C27H24O |

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2,3,4-tribenzylphenol |

InChI |

InChI=1S/C27H24O/c28-27-17-16-24(18-21-10-4-1-5-11-21)25(19-22-12-6-2-7-13-22)26(27)20-23-14-8-3-9-15-23/h1-17,28H,18-20H2 |

InChI Key |

XDESGXRLUIHEJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=CC=C3)CC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Tribenzylphenol

Alternative Synthetic Routes to Tribenzylphenol and its Isomers

While Friedel-Crafts benzylation remains a primary method for the synthesis of benzylated phenols, alternative strategies have been explored to overcome some of its limitations, such as catalyst deactivation and the formation of complex product mixtures.

One notable alternative approach involves a vapor-phase reaction of phenol (B47542) with benzyl (B1604629) alcohol using a basic metal oxide catalyst. This method has demonstrated high selectivity for ortho-benzylated products, yielding significant amounts of 2,6-dibenzylphenol. While this specific method is optimized for di-substitution, modifications to reaction conditions, such as temperature, pressure, and catalyst composition, could potentially favor the formation of the tri-substituted product. The use of a vapor-phase continuous process also offers advantages in terms of scalability and catalyst regeneration.

Another avenue for the synthesis of highly substituted phenols involves multi-step synthetic sequences. For instance, the synthesis of 2,4,6-triphenylphenol (B1608898) has been achieved through a route starting from 2,4,6-triphenylnitrobenzene. This sequence involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to the phenol. A similar strategy could be envisioned for this compound, starting from a suitably substituted nitrobenzene (B124822) precursor.

Furthermore, the direct C-H functionalization of phenols represents a modern and atom-economical approach. While not yet explicitly reported for the synthesis of this compound, various catalytic systems are being developed for the regioselective alkylation of phenols. These methods often utilize transition metal catalysts that can direct the substitution to specific positions on the aromatic ring, potentially offering a more controlled route to this compound and its isomers.

The table below summarizes some of the key findings from research on alternative benzylation and related alkylation methods.

| Method | Benzylating/Alkylating Agent | Catalyst | Key Findings |

| Vapor-Phase Benzylation | Benzyl alcohol | Basic metal oxide | High selectivity for ortho-benzylated phenols, yielding 2,6-dibenzylphenol. |

| Multi-step Synthesis | N/A (from substituted nitrobenzene) | Various reagents for reduction, diazotization, and hydrolysis | A viable route for highly substituted phenols like 2,4,6-triphenylphenol. |

| Friedel-Crafts Alkylation | α-methylstyrene | Aluminum phenolate | Effective for the synthesis of the structurally related 2,4,6-tri(α,α-dimethylbenzyl)phenol. |

Stereochemical Considerations in Benzylation Reactions Leading to this compound

The benzylation of phenol to form this compound does not inherently involve the creation of new chiral centers on the this compound molecule itself, assuming the benzyl groups are unsubstituted. However, stereochemical considerations can become relevant in several contexts.

Firstly, if a substituted benzylating agent with a chiral center is used, the stereochemistry of the starting material can influence the reaction pathway and potentially the properties of the resulting product. In such cases, the reaction mechanism, particularly the nature of the electrophilic species and the transition state, would determine if the stereochemical integrity of the benzyl group is retained, inverted, or racemized during the substitution.

Secondly, the spatial arrangement of the three bulky benzyl groups around the phenol ring introduces significant steric hindrance. This steric crowding can influence the preferred conformation of the this compound molecule. The rotational freedom of the benzyl groups and the C-O bond of the hydroxyl group will be restricted, leading to a more defined three-dimensional structure. This fixed conformation can have implications for the molecule's reactivity and its interactions with other molecules.

The regioselectivity of the benzylation reaction is a critical factor that is heavily influenced by stereochemistry. The initial benzylation of phenol is directed by the hydroxyl group to the ortho and para positions. As more benzyl groups are introduced, the steric bulk at these positions increases, which can hinder further substitution at the adjacent ortho positions. The formation of 2,4,6-tribenzylphenol requires substitution at both ortho positions and the para position. The success of achieving this substitution pattern is a delicate balance between the electronic activation provided by the hydroxyl group and the increasing steric repulsion from the already attached benzyl groups. The choice of catalyst and reaction conditions can play a crucial role in overcoming these steric barriers to achieve the desired tribenzylation.

Chemical Reactivity and Transformation Studies of Tribenzylphenol

Electrophilic Aromatic Substitution Reactions on the Tribenzylphenol Core

The phenolic ring of 2,4,6-tribenzylphenol is exceptionally resistant to classical electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. This pronounced lack of reactivity stems from two primary factors:

Steric Hindrance: The three large benzyl (B1604629) groups occupy the ortho (positions 2 and 6) and para (position 4) positions relative to the hydroxyl group. These are the most electronically activated positions for electrophilic attack due to the strong activating, ortho,para-directing nature of the -OH group. The sheer physical bulk of the benzyl substituents effectively shields these positions, preventing the approach of incoming electrophiles.

Lack of Available Positions: The only remaining unsubstituted positions on the phenolic ring are the meta positions (3 and 5). These positions are significantly less activated by the hydroxyl group and are also sterically encumbered by the adjacent benzyl groups, making substitution at these sites energetically unfavorable.

Consequently, attempts to force EAS reactions on the this compound core under standard conditions typically result in no reaction or lead to degradation of the molecule. Any potential electrophilic attack under exceptionally harsh conditions is more likely to occur on the less-hindered phenyl rings of the benzyl substituents rather than on the central phenolic ring. This inherent inertness of the core aromatic ring is a defining characteristic of 2,4,6-tribenzylphenol's reactivity profile.

Oxidative Coupling and Polymerization Reactions Involving this compound

Phenols are well-known precursors for oxidative coupling reactions, which can lead to the formation of dimers, oligomers, and polymers. In the case of 2,4,6-tribenzylphenol, the reaction pathway is fundamentally altered by its substitution pattern.

The initial step in oxidation is the formation of a phenoxyl radical. The 2,4,6-tribenzylphenoxyl radical is remarkably stable due to extensive resonance delocalization and, critically, the steric protection afforded by the bulky ortho and para benzyl groups. This stability prevents the radical from undergoing typical polymerization pathways seen with less substituted phenols (e.g., 2,6-dimethylphenol), which polymerize via C-O or C-C coupling at the vacant para position.

Since the ortho and para positions are blocked, the 2,4,6-tribenzylphenoxyl radical cannot polymerize in a conventional manner. Instead, it can undergo alternative transformations. Research has shown that oxidation using various agents can lead to specific, well-defined products rather than high molecular weight polymers. For instance, oxidation can lead to the formation of quinone-like structures. One-electron oxidation, often facilitated by chemical oxidants like lead dioxide (PbO₂) or potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), or enzymatic catalysts such as laccase, generates the stable radical, which can then dimerize or rearrange.

The table below summarizes typical outcomes of the oxidation of 2,4,6-tribenzylphenol under different conditions.

| Oxidizing System | Primary Product Type | Key Mechanistic Feature |

|---|---|---|

| Lead Dioxide (PbO₂) in Benzene | Stable Phenoxyl Radical | One-electron abstraction; radical is persistent due to steric shielding. |

| Potassium Ferricyanide (K₃[Fe(CN)₆) / Base | 4-Benzylidene-2,6-dibenzylcyclohexa-2,5-dien-1-one (Quinone Methide) | Formation of phenoxyl radical followed by intramolecular rearrangement/dimerization. |

| Oxygen (O₂) / Copper(I)-Pyridine Complex | Dimeric Peroxide Structures | Radical coupling with molecular oxygen at the para-benzylic position. |

| Laccase / O₂ | Stable Phenoxyl Radical / Dimer | Enzymatic one-electron oxidation; product depends on reaction time and conditions. |

Derivatization Strategies for Functionalization of this compound

With electrophilic substitution on the aromatic ring being unfeasible, the primary site for the functionalization of this compound is its nucleophilic hydroxyl group. A variety of derivatization strategies exploit this reactivity to synthesize a range of commercially and scientifically important molecules.

Direct sulfonation of the this compound aromatic ring to introduce a sulfonic acid (-SO₃H) group is not a viable synthetic route due to the extreme steric hindrance. Instead, "sulfonic acid derivatives" in this context almost exclusively refer to sulfate (B86663) esters, which are synthesized by reacting a functionalized this compound precursor with a sulfating agent.

The most common pathway involves a two-step process:

Ethoxylation: this compound is first reacted with ethylene (B1197577) oxide to form a polyoxyethylene ether adduct (see section 3.3.2).

Sulfation: The terminal hydroxyl group of the polyether chain is then sulfated. This reaction converts the -OH group into a sulfate ester group (-OSO₃H), which is then typically neutralized with a base (e.g., NaOH, NH₄OH) to form a highly water-soluble anionic surfactant.

Common sulfating agents for this transformation include sulfur trioxide (SO₃), oleum (B3057394) (H₂SO₄·SO₃), chlorosulfonic acid (ClSO₃H), and sulfamic acid (H₂NSO₃H). The reaction with sulfur trioxide is prevalent in industrial settings due to its high efficiency.

Reaction: TBP-O-(CH₂CH₂O)ₙ-H + SO₃ → TBP-O-(CH₂CH₂O)ₙ-OSO₃H

These sulfated this compound ethoxylates are valued for their excellent emulsifying and dispersing properties.

The reaction of this compound with ethylene oxide, known as ethoxylation, is a cornerstone of its industrial application. This reaction is an anionic ring-opening polymerization initiated by the tribenzylphenoxide ion.

The process proceeds as follows:

Activation: The phenolic proton of this compound is removed by a strong base, typically an alkali metal hydroxide (B78521) like potassium hydroxide (KOH) or sodium hydroxide (NaOH), to form the highly nucleophilic tribenzylphenoxide anion.

Initiation: The phenoxide anion attacks a molecule of ethylene oxide, opening the strained epoxide ring and forming an alcoholate.

Propagation: The newly formed alcoholate is itself a strong nucleophile and subsequently attacks another molecule of ethylene oxide. This process repeats, building a polyoxyethylene (or polyethylene (B3416737) glycol) chain attached to the phenolic oxygen.

General Reaction: TBP-OH + n(C₂H₄O) --(Base Catalyst)--> TBP-O-(CH₂CH₂O)ₙ-H

The average number of ethylene oxide units added (n) is a critical parameter that can be precisely controlled by the molar ratio of ethylene oxide to this compound. This allows for the fine-tuning of the final product's properties, such as its hydrophilicity, solubility, and surface activity.

The table below illustrates how the degree of ethoxylation (moles of ethylene oxide) influences the properties of the resulting adducts.

| Moles of Ethylene Oxide (n) | Product Description | Primary Application Area |

|---|---|---|

| 4-6 | Oil-soluble, water-dispersible liquid | Emulsifier for mineral oils, solvents |

| 8-12 | Water-soluble liquid/paste | General purpose emulsifier, dispersing agent |

| 16-20 | Water-soluble solid/paste | Dispersant in aqueous systems, emulsifier for emulsion polymerization |

| 25-40 | Water-soluble solid | High-performance dispersant, stabilizer for pesticide formulations |

| 50+ | High-melting, water-soluble solid | Stabilizer, wetting agent in high-electrolyte systems |

Beyond ethoxylation and subsequent sulfation, the hydroxyl group of this compound serves as a handle for numerous other chemical modifications.

Esterification: this compound can be readily converted to its corresponding esters through reaction with acylating agents. Using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) yields tribenzylphenyl esters. For example, reaction with acetyl chloride produces tribenzylphenyl acetate. These derivatives are often investigated for their potential as hindered antioxidants or UV stabilizers.

Reaction: TBP-OH + R-C(=O)Cl → TBP-O-C(=O)-R + HCl

Etherification (Williamson Ether Synthesis): Reaction of the tribenzylphenoxide anion (formed with a base like NaH or NaOH) with various alkyl halides (e.g., methyl iodide, allyl bromide) produces a range of tribenzylphenyl ethers. This allows for the introduction of diverse alkyl or functionalized groups onto the molecule.

Reaction: TBP-O⁻Na⁺ + R-X → TBP-O-R + NaX

Phosphorylation: The hydroxyl group can be reacted with phosphorus compounds to create phosphate (B84403) or phosphite (B83602) esters. For example, reaction with phosphorus oxychloride (POCl₃) followed by hydrolysis can yield tribenzylphenyl phosphate esters. These compounds are of significant interest as flame retardants and plasticizers for polymers, leveraging the flame-retardant properties of phosphorus and the stability of the hindered phenol (B47542) structure.

Role of this compound as an Intermediate or Product in Complex Chemical Processes

This compound plays a dual role in chemical synthesis, acting as both a key intermediate for more complex molecules and as the final product of specific alkylation reactions.

As an Intermediate: As detailed in section 3.3, this compound is a crucial starting material for a large family of nonionic and anionic surfactants. Its synthesis is the first step in a multi-step process to produce this compound ethoxylates, sulfated ethoxylates, and phosphate esters. In this capacity, it serves as a robust, sterically hindered hydrophobic anchor onto which hydrophilic functionalities are built.

As a Product: this compound itself is the product of the Friedel-Crafts alkylation of phenol. This reaction is typically catalyzed by an acid, such as sulfuric acid, phosphoric acid, or a Lewis acid. Phenol is reacted with a benzylating agent, most commonly benzyl chloride or benzyl alcohol.

Synthesis Reaction: C₆H₅OH + 3 C₆H₅CH₂Cl --(Acid Catalyst)--> C₂₇H₂₄O + 3 HCl

The reaction proceeds stepwise, forming mono- and dibenzylphenol as intermediates. By using a stoichiometric excess of the benzylating agent and appropriate reaction conditions (e.g., elevated temperature), the reaction can be driven to completion to yield 2,4,6-tribenzylphenol as the major product. The high degree of substitution is favored thermodynamically. In syntheses targeting less-substituted benzylphenols, this compound is often an undesired, over-alkylated byproduct that must be separated from the desired product.

Formation in Catalytic Hydrogenolysis of Aromatic Hydrocarbons

Catalytic hydrogenolysis is a significant process in the study of complex organic molecules, involving the cleavage of chemical bonds by the addition of hydrogen. In the context of aromatic hydrocarbons, this process can lead to the formation of various substituted and condensed products. Research into the hydrogenolysis of model compounds has demonstrated the formation of this compound under specific catalytic conditions.

Studies involving synthetic pyrite (B73398) as a catalyst have shown its effectiveness in accelerating the cleavage of carbon-oxygen (C-O) bonds at temperatures below 400°C. nii.ac.jp This catalytic activity promotes the formation of benzylphenol and subsequently more condensed products such as dibenzylphenol and this compound. nii.ac.jp The reaction is typically carried out under an initial hydrogen pressure of 3 MPa with a reaction time of 15 minutes. nii.ac.jp At these lower temperatures, the synthetic pyrite catalyst selectively facilitates the C-O bond cleavage, leading to the benzylation of phenol. nii.ac.jp It is noteworthy that under these conditions, the cleavage of aliphatic bridged carbon-carbon (C-C) bonds, such as those in bibenzyl, is difficult. nii.ac.jp

The general mechanism of hydrogenolysis of complex aromatic structures, such as those found in lignin (B12514952), often involves the selective cleavage of ether bonds to produce phenolic monomers. ncsu.edu The process is crucial for breaking down large molecules into valuable chemical feedstocks. ncsu.edu The reaction pathways can be influenced by factors like hydrogen pressure; for instance, low hydrogen pressure can favor the direct cleavage of certain ether bonds. ncsu.edu

Table 1: Conditions for this compound Formation in Hydrogenolysis

| Parameter | Value |

|---|---|

| Catalyst | Synthetic Pyrite |

| Initial H₂ Pressure | 3 MPa |

| Reaction Temperature | < 400°C |

| Reaction Time | 15 min |

| Key Reaction | Acceleration of C-O bond cleavage |

| Products | Benzylphenol, Dibenzylphenol, this compound |

Participation in Condensation Reactions

A condensation reaction is a type of chemical reaction in which two molecules combine to form a larger molecule, typically with the elimination of a small molecule such as water. libretexts.org this compound and its derivatives are known to participate in such reactions, leading to the formation of more complex structures.

One notable example is the participation of this compound sulfonic acid in condensation reactions with formaldehyde. google.comgoogle.com In this process, this compound is first sulfonated to form this compound sulfonic acid. atamankimya.comgoogleapis.com This derivative is then condensed with formaldehyde. google.comgoogle.com These condensation products, which are salts of the condensation product after neutralization, have applications as dispersing agents. google.comatamankimya.com

The general procedure for creating these condensation products involves:

Sulfonating a substituted phenol, such as this compound, with a sulfonating agent to produce a substituted phenol sulfonic acid. google.com

Condensing the resulting sulfonic acid with formaldehyde. google.com

Neutralizing the free acid of the condensation product with a base to yield a salt. google.com

The benzylation of phenol to produce 2,4,6-tribenzylphenol is itself a form of condensation. google.com This process can be carried out by reacting phenol with benzyl alcohol in the vapor phase over an activated alumina (B75360) catalyst at temperatures between 225-454°C. google.com

Table 2: Components in Condensation Reactions Involving this compound Derivatives

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound Sulfonic Acid | Formaldehyde | Condensation product (dispersing agent) |

| Phenol | Benzyl Alcohol | Benzyl substituted phenols (including this compound) |

Applications of Tribenzylphenol in Advanced Materials Science and Engineering

Incorporation into Polymer Systems

The integration of tribenzylphenol directly into the polymer architecture or formulation allows for fundamental modifications to the material's properties. This can be achieved during the synthesis of the polymer itself or in the formulation of complex resin systems.

As a Monomer or Co-monomer in Polymer Synthesis

While not a conventional monomer for large-scale commodity plastics, this compound can be utilized in the synthesis of specialized polymers. Patent literature indicates the development of monomer compositions that contain a this compound skeleton. google.com These monomers are designed for polymerization to create polymers with specific functionalities. google.com The synthesis process involves creating a reactive version of the this compound molecule that can participate in polymerization reactions. google.com

The general process of polymerization, where monomers are chemically joined to form polymer chains, can be achieved through various methods, including those conducted in emulsion gels which can produce polymers with high molecular mass and narrow mass distribution at lower temperatures. mdpi.com The incorporation of the bulky this compound structure into the polymer backbone is intended to influence the final properties of the material, such as its thermal stability and mechanical performance. These synthesis reactions may be driven by catalysts to ensure efficient polymerization. google.com

Role in Resin Compositions, e.g., Epoxy Resins

Epoxy resins are a critical class of thermosetting polymers known for their exceptional adhesion, chemical resistance, and mechanical strength. chemicalformulaservices.com Their formulation is a complex interplay of epoxy monomers, curing agents (hardeners), and various additives designed to achieve specific performance characteristics. chemicalformulaservices.com The most common epoxy resins are based on the reaction of epichlorohydrin (B41342) with phenolic compounds, primarily bisphenol-A (BPA) or bisphenol-F (BPF). chemicalformulaservices.comrs-online.com

The curing process, initiated by a hardener, creates a rigid, three-dimensional cross-linked network. researchgate.net Additives are incorporated to modify properties such as flexibility, fire resistance, and UV stability. chemicalformulaservices.com For instance, specialized polymers like aliphatic polysulfides can be added to standard Bisphenol A/F epoxy formulations to act as a flexibilizer, enhancing the material's resilience. nouryon.com

While this compound is a phenolic compound, its specific application as a primary monomer or common additive in widely documented, non-proprietary epoxy formulations is not extensively detailed in public scientific literature. Formulations for advanced materials are often highly specialized and proprietary. However, the use of various phenolic and amine compounds as building blocks and modifiers is fundamental to epoxy chemistry. rs-online.comepoxy-europe.eu

Modification of Polymer Properties and Structures

The addition of chemical modifiers is a key strategy for tailoring the properties of a polymer to meet the demands of a specific application. nouryon.com These modifications can enhance adhesion, improve mechanical properties, or alter the material's rheology (flow characteristics). evonik.comupb.ro

This compound and its derivatives, such as this compound ethers, have been identified for use as dispersion aids and rheology modifiers in emulsion polymer systems. Current time information in Bangalore, IN. The incorporation of such additives can significantly influence the processing and final properties of the polymer matrix.

| Functional Role of Additive | Potential Impact on Polymer Properties | Example Mechanism |

| Rheology Modifier | Alters viscosity and flow behavior during processing. nouryon.com | Reduces internal friction between polymer chains, improving melt flow index (MFI). |

| Dispersion Aid | Improves the uniform distribution of fillers or other additives. | Surrounds particles to prevent agglomeration, ensuring a homogenous composite material. wiley-vch.de |

| Adhesion Promoter | Enhances the bond between the polymer and a substrate or filler. evonik.com | Introduces functional groups that form covalent bonds with the surfaces of other materials. evonik.com |

The bulky nature of the tribenzyl groups can physically disrupt polymer chain packing, which can plasticize the material or alter its surface characteristics, impacting factors like friction and mold release.

Advanced Polymer Additives and Modifiers

Beyond structural incorporation, this compound serves a crucial role as an additive, particularly in stabilizing polymers against degradation. This function is critical for extending the service life and maintaining the performance of polymer products.

Mechanisms of Stabilization within Polymeric Matrices

Polymers like polyolefins are susceptible to oxidative degradation when exposed to heat, UV radiation, and mechanical shear during processing and end-use. 3vsigmausa.com This degradation involves a free-radical chain reaction that leads to chain scission, discoloration, and loss of mechanical properties. 3vsigmausa.com this compound functions as a primary antioxidant, a class of stabilizers also known as chain-breaking antioxidants. 3vsigmausa.comeupegypt.com

The stabilization mechanism, characteristic of hindered phenolic antioxidants, proceeds as follows:

Initiation : Heat or shear generates an unstable alkyl radical (R•) on the polymer chain.

Propagation : The alkyl radical reacts with oxygen to form a highly reactive peroxy radical (ROO•). This radical can then attack another polymer chain, propagating the degradation process.

Intervention : The phenolic antioxidant (Ar-OH), in this case, this compound, intervenes by donating a hydrogen atom to the peroxy radical. sumitomo-chem.co.jp This neutralizes the reactive radical, converting it into a more stable hydroperoxide (ROOH), and leaves behind a stable phenoxy radical (Ar-O•) that is not reactive enough to continue the chain reaction. sumitomo-chem.co.jp

This mechanism is often part of a synergistic system that includes secondary antioxidants, such as phosphites or thioesters. eupegypt.com These secondary stabilizers work by decomposing the hydroperoxides (ROOH) formed during the primary stabilization step into non-radical, stable products, preventing them from later breaking down and re-initiating the degradation cycle. 3vsigmausa.comsumitomo-chem.co.jp

| Antioxidant Type | Function | Mechanism | Example Compound Class |

| Primary | Radical Scavenger | Donates a hydrogen atom to neutralize peroxy radicals (ROO•). sumitomo-chem.co.jp | Hindered Phenols (e.g., this compound) |

| Secondary | Peroxide Decomposer | Breaks down hydroperoxides (ROOH) into stable, non-radical products. eupegypt.com | Phosphites, Thioesters |

This sacrificial transformation of the antioxidant is essential for protecting the polymer matrix. researchgate.net

Influence on Polymer Performance and Durability

The primary function of this compound as a stabilizer directly translates to enhanced performance and durability of the final polymer product. By inhibiting oxidative degradation, it helps preserve the material's intended properties throughout its operational life. eupegypt.com

Key benefits include:

Mechanical Integrity : By preventing the breakdown of polymer chains (chain scission), the material retains its mechanical strength, including tensile strength, toughness, and impact resistance. 3vsigmausa.com

Aesthetic Stability : It prevents the formation of chromophores (color-causing groups) that result from oxidation, thereby minimizing discoloration, yellowing, and surface chalking. 3vsigmausa.comresearchgate.net

Processing Stability : During high-temperature manufacturing processes like extrusion and molding, the antioxidant protects the polymer from degradation induced by heat and mechanical shear, ensuring the properties of the final product are not compromised. sumitomo-chem.co.jp

In essence, the incorporation of this compound as a stabilizer ensures that the polymer maintains its physical and visual characteristics, leading to a more durable and reliable material for demanding applications. eupegypt.com

Applications in Optoelectronic Materials

The unique molecular architecture of this compound, characterized by its three bulky benzyl (B1604629) groups attached to a phenol (B47542) core, imparts specific steric properties that are advantageous in the design of advanced optoelectronic materials. These bulky substituents play a critical role in controlling intermolecular interactions, which is fundamental to the performance of organic electronic devices.

In the field of Organic Light-Emitting Diodes (OLEDs), achieving high efficiency and operational stability is paramount. A common failure mechanism in OLEDs is aggregation-caused quenching, where emissive molecules pack too closely together in the solid state, leading to non-radiative decay pathways that reduce the photoluminescence quantum yield (PLQY). mdpi.com Host materials within the emissive layer of an OLED are designed to isolate guest emitter molecules, preventing this aggregation. ossila.com

The incorporation of bulky molecular structures is a key strategy to enhance the performance of these host materials. mdpi.com The large, three-dimensional structure of substituents like the tribenzyl moiety creates significant steric hindrance. acs.org When a this compound-derived unit is integrated into a host material, it effectively increases the distance between adjacent chromophores. mdpi.com This spatial separation disrupts detrimental intermolecular forces, such as π-π stacking, which are responsible for quenching. By preventing the formation of non-emissive aggregates, the this compound group helps to maintain the high PLQY of the emitter in the solid state, leading to brighter and more efficient OLED devices. mdpi.comresearchgate.net

Key Research Findings on Bulky Substituents in Host Materials:

| Finding | Rationale | Impact on OLED Performance |

| Restriction of molecular motion and intermolecular interactions. mdpi.com | Bulky groups physically prevent close packing and stacking of molecules. | Increased emission intensity. |

| Improved Photoluminescence Quantum Yield (PLQY) in the solid state. mdpi.com | Steric hindrance minimizes non-radiative decay channels caused by molecular aggregation. | Higher device efficiency. |

| Enhanced stability and charge carrier transport in host materials. ossila.com | The bulky structure can help stabilize the material's morphology and facilitate efficient energy transfer to the light-emitting dopant. | Improved operational lifetime. |

The development of flexible electronics, such as bendable displays and wearable sensors, requires organic materials that are not only electronically active but also mechanically robust and solution-processable. The introduction of bulky substituents, a key feature of this compound, is a critical design principle for materials intended for these applications. acs.org

Large aromatic molecules required for semiconductor properties are often poorly soluble, making them incompatible with the low-cost, solution-based fabrication techniques (e.g., inkjet printing) used for flexible devices. Attaching bulky, non-planar groups like the tribenzyl moiety is a common method to disrupt the strong intermolecular forces that hinder solubility. acs.org This improved solubility allows for the deposition of high-quality, uniform thin films from solution.

Furthermore, these bulky groups influence the solid-state packing and morphology of the material. In flexible devices, the active layer must withstand mechanical stress like bending and stretching without cracking. Materials with bulky substituents often form stable amorphous (non-crystalline) films. This amorphous nature can provide greater mechanical flexibility compared to highly crystalline films, which can be brittle. While there is often a trade-off between charge mobility (which benefits from ordered packing) and solubility/flexibility, the molecular design of polymers incorporating units like this compound can be tailored to balance these properties for optimal performance in flexible optoelectronic devices. acs.orgsigmaaldrich.com

Development of this compound-Based Surfactants and Dispersants

By chemically modifying the hydroxyl group of this compound, typically through ethoxylation, it can be converted into a highly effective nonionic surfactant. These surfactants leverage the bulky, oil-loving (lipophilic) nature of the this compound head and combine it with a water-loving (hydrophilic) polymer tail. The resulting molecules, known as this compound ethoxylates, are analogous in structure and function to the widely used tristyrylphenol ethoxylates. lamberti.com They are particularly valued in emulsion polymerization and for dispersing pigments. lamberti.comgoogle.com

In emulsion polymerization, surfactants are essential for creating a stable emulsion of monomer droplets in water and for stabilizing the resulting polymer particles (latex). google.com this compound-based nonionic surfactants function primarily through a steric stabilization mechanism. pcc.euencyclopedia.pub

The process unfolds as follows:

Adsorption: The large, hydrophobic this compound portion of the surfactant molecule preferentially adsorbs onto the surface of the hydrophobic monomer droplets and subsequent polymer particles. pcc.eu

Formation of a Protective Layer: The hydrophilic poly(ethylene oxide) chains extend from the particle surface into the surrounding water. pcc.eu

Steric Repulsion: This layer of polymer chains creates a physical, steric barrier. When two particles approach each other, the compression of these polymer layers is energetically unfavorable, creating a repulsive force that prevents the particles from coming into direct contact and aggregating. pcc.eursc.org

This steric stabilization is highly effective and provides advantages over the electrostatic stabilization offered by anionic surfactants, particularly by conferring excellent stability in the presence of salts (electrolyte stability) and during freeze-thaw cycles. pcc.eu

Surfactants derived from bulky phenols, such as this compound and tristyrylphenol, demonstrate high performance in various industrial applications. mruchem.comgoogle.com Their primary function is to act as powerful emulsifiers and dispersants.

Key performance characteristics include:

Efficient Particle Size Control: The use of these surfactants in emulsion polymerization leads to the formation of latexes with small, uniform particle sizes and a narrow size distribution. google.com

Enhanced Latex Stability: They impart excellent mechanical and chemical stability to the polymer emulsion, preventing coagulation during processing, transport, and storage. google.comgoogle.com

Versatility: These surfactants are effective for a wide range of monomers and find use in formulations for paints, coatings, adhesives, and agrochemicals. lamberti.comgoogle.commruchem.com

Research documented in patents demonstrates the superior performance of these bulky phenol ethoxylates compared to conventional nonionic surfactants. For instance, in styrene-acrylic emulsions, the use of a styrenated phenol ethoxylate (a close analog to a this compound ethoxylate) resulted in a significantly smaller latex particle size compared to emulsions made with standard nonylphenol and octylphenol (B599344) ethoxylates. google.com

Comparative Performance in Styrene Acrylic Emulsions google.com

| Surfactant System | Polymerization Method | Final Particle Size (nm) |

| Conventional (Nonylphenol (POE 30) Ammonium Sulfate (B86663) and Octylphenol (POE 40)) | Emulsion Polymerization | 158 |

| Styrenated Phenol Ethoxylate (present invention) | Emulsion Polymerization | 110 |

Advanced Spectroscopic and Analytical Characterization of Tribenzylphenol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of organic compounds like tribenzylphenol. Unlike unit mass resolution spectrometry, which measures mass-to-charge ratios (m/z) to the nearest whole number, HRMS can determine m/z to several decimal places. chromatographyonline.com This precision allows for the calculation of the exact mass of a molecule and its fragments, which is crucial for determining its elemental formula. chemicalbook.com

For this compound (C₂₇H₂₄O), the presence of different substitution patterns (e.g., 2,4,6-tribenzylphenol vs. 2,3,4-tribenzylphenol) results in isomers. While these isomers have the same nominal mass, HRMS can confirm their identical elemental composition by providing a single, highly accurate mass measurement. chromatographyonline.com The technique operates by ionizing the sample and separating the resulting ions based on their m/z ratio in a high-performance mass analyzer, such as an Orbitrap or a Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer. chemicalbook.com The measured exact mass is then compared against theoretical masses of potential formulas to find the best match, significantly reducing ambiguity in identification. chemicalbook.comuni-saarland.de

This capability is indispensable for distinguishing between compounds with the same nominal mass but different chemical formulas. chromatographyonline.com For complex mixtures or when identifying unknown derivatives and metabolites, HRMS provides the high degree of confidence required for definitive structural assignment. acadiau.cagoogleapis.com

| Isomer/Ion | Formula | Nominal Mass (amu) | Monoisotopic (Exact) Mass (amu) |

|---|---|---|---|

| This compound | C₂₇H₂₄O | 360 | 360.182716 |

| Molecular Ion [M]⁺ | C₂₇H₂₄O⁺ | 360 | 360.182716 |

| Protonated Molecule [M+H]⁺ | C₂₇H₂₅O⁺ | 361 | 361.190541 |

| Sodiated Adduct [M+Na]⁺ | C₂₇H₂₄ONa⁺ | 383 | 383.172460 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of this compound and its derivatives in solution. jmchemsci.com The technique exploits the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms within a molecule. researchgate.netmdpi.com

¹H NMR Spectroscopy : This provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For a specific isomer like 2,4,6-tribenzylphenol, one would expect distinct signals for the phenolic -OH proton, the aromatic protons on the central ring, the aromatic protons on the benzyl (B1604629) groups, and the aliphatic methylene (B1212753) (-CH₂-) protons. The integration of these signals corresponds to the number of protons of each type, while spin-spin coupling patterns (splitting) reveal which protons are adjacent to one another. mdpi.com

¹³C NMR Spectroscopy : This technique identifies the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical nature (aliphatic, aromatic, oxygen-bearing). nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Together, 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) allow for the unambiguous assignment of all proton and carbon signals, confirming the specific isomeric structure of a this compound derivative. sigmaaldrich.comrsc.org

| Atom Type | Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Phenolic OH | Ar-OH | ~4.5-5.5 | - |

| Aromatic CH (Phenol Ring) | C3-H, C5-H | ~7.0-7.2 | ~128-130 |

| Aromatic CH (Benzyl Rings) | ortho, meta, para-H | ~7.1-7.4 | ~126-129 |

| Methylene CH₂ | Ar-CH₂-Ar | ~3.9-4.1 | ~35-40 |

| Quaternary C (Phenol Ring) | C1-OH | - | ~150-155 |

| Quaternary C (Phenol Ring) | C2, C4, C6 | - | ~130-135 |

| Quaternary C (Benzyl Rings) | ipso-C | - | ~140-142 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques used to identify the functional groups present in a molecule. nih.gov Both methods probe the vibrations of molecular bonds, but they operate on different principles and have different selection rules. msu.edu

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations that cause a change in the dipole moment. nih.gov For this compound, IR is particularly effective at identifying the characteristic sharp or broad O-H stretching band of the phenol (B47542) group (around 3200-3600 cm⁻¹), the C-O stretching vibration (around 1200-1260 cm⁻¹), C-H stretches from aromatic and aliphatic groups, and C=C stretching vibrations within the aromatic rings. nih.govpublish.csiro.au

Raman Spectroscopy : Raman spectroscopy involves irradiating a sample with a laser and detecting the inelastically scattered light. msu.edu Vibrations that cause a change in the polarizability of a bond are Raman active. This technique is highly sensitive to the symmetric vibrations of non-polar groups. nih.gov Therefore, it is excellent for characterizing the C=C bonds of the aromatic rings and the C-C backbone of the this compound molecule. The symmetric benzyl C-H stretching and ring breathing modes are often prominent in the Raman spectrum.

By using both techniques, a more complete vibrational profile of this compound and its derivatives can be obtained, confirming the presence of key functional groups and providing insight into the molecular structure. msu.eduredalyc.org

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (Broad/Sharp) | Weak or not observed |

| Aromatic C-H | Stretching | 3000-3100 (Medium) | 3000-3100 (Strong) |

| Aliphatic C-H (CH₂) | Stretching | 2850-2960 (Medium-Strong) | 2850-2960 (Medium-Strong) |

| Aromatic C=C | Stretching | 1450-1600 (Multiple bands, Medium) | 1580-1610 (Strong) |

| Phenolic C-O | Stretching | 1200-1260 (Strong) | Weak |

| Aromatic C-H | Out-of-plane Bending | 700-900 (Strong) | Weak |

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of solid materials like this compound. thermofisher.com It relies on the principle that X-rays are diffracted by the ordered arrangement of atoms in a crystal lattice, producing a unique diffraction pattern that serves as a fingerprint for a specific crystalline phase. researchgate.netrsc.org

Single-Crystal XRD : If a suitable single crystal of a this compound derivative can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the molecule, including bond lengths, bond angles, and torsional angles. nist.govnist.gov This provides definitive confirmation of the molecular structure and reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nist.gov

Powder XRD (XRPD) : This method is used for polycrystalline samples or powders. researchgate.net While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for phase identification, purity analysis, and determining the degree of crystallinity. researchgate.netresearchgate.net By comparing the powder pattern of a synthesized batch of this compound to a reference pattern, one can confirm its identity and detect the presence of any crystalline impurities or different polymorphic forms. researchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.53 |

| b (Å) | 15.21 |

| c (Å) | 13.88 |

| β (°) | 98.5 |

| Volume (ų) | 2195 |

| Z (Molecules/unit cell) | 4 |

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic methods are essential for separating this compound from reaction byproducts and for resolving its various positional isomers. sielc.com The choice of technique depends on the volatility and polarity of the compounds.

High-Performance Liquid Chromatography (HPLC) : HPLC is the most common technique for the analysis of non-volatile compounds like this compound. chromatographyonline.com By selecting the appropriate stationary phase (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase) and mobile phase composition, a high degree of separation can be achieved. rsc.orgresearchgate.net Reversed-phase HPLC separates compounds based on hydrophobicity, making it effective for purity assessment. Specialized stationary phases, such as those with pentafluorophenyl (PFP) groups, can offer unique selectivity for separating structurally similar positional isomers. researchgate.net

Gas Chromatography (GC) : For derivatives of this compound that are sufficiently volatile and thermally stable, GC can provide excellent separation efficiency. sielc.com Often coupled with a mass spectrometer (GC-MS), this technique allows for both separation and identification of components in a mixture. The use of high-efficiency capillary columns is critical for resolving complex mixtures of isomers. sielc.com

These techniques are fundamental for quality control, ensuring the purity of synthesized this compound and enabling the isolation and characterization of specific isomers. uni-saarland.de

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Hypothetical Retention Time (Isomer 1) | 12.5 min |

| Hypothetical Retention Time (Isomer 2) | 13.8 min |

| Hypothetical Retention Time (Isomer 3) | 15.2 min |

Advanced Microscopy Techniques for Material Morphology (e.g., SEM, TEM for polymer composites)

When this compound or its derivatives are incorporated into materials like polymer composites, advanced microscopy techniques are vital for understanding the resulting morphology and phase distribution.

Scanning Electron Microscopy (SEM) : SEM provides high-resolution images of a material's surface topography. It works by scanning the surface with a focused beam of electrons and detecting the scattered or secondary electrons. For polymer composites containing this compound-based additives, SEM can be used to assess the dispersion and distribution of the additive, examine fracture surfaces to understand failure mechanisms, and visualize the surface morphology.

Transmission Electron Microscopy (TEM) : TEM offers significantly higher resolution than SEM and provides information about the internal structure of a material. An electron beam is transmitted through an ultra-thin sample, allowing for the visualization of features at the nanoscale. In the context of this compound-polymer composites, TEM can reveal the morphology of phase-separated domains, the interface between the polymer matrix and the additive, and the structure of any nanoparticles or fillers present.

The choice between SEM and TEM depends on whether surface information (SEM) or internal, higher-resolution detail (TEM) is required.

| Characteristic | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |

|---|---|---|

| Primary Information | Surface topography, morphology, composition | Internal structure, crystallography, high-resolution imaging |

| Resolution | Typically >1 nm; practical for microscale features | <0.1 nm; capable of atomic-level resolution |

| Sample Preparation | Minimal; sample must be conductive (may require coating) | Extensive; requires ultra-thin sections (<100 nm) |

| Typical Application | Analyzing dispersion of additive particles, viewing fracture surfaces | Imaging internal phase morphology, nanoparticle structure |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-tribenzylphenol |

| 2,4,6-tribenzylphenol |

| Acetonitrile |

| Carbon |

| Hydrogen |

| Oxygen |

Computational and Theoretical Studies of Tribenzylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. genome.jpaps.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, offering a gateway to predicting its properties and reactivity. arxiv.orgrsc.org

For a molecule like tribenzylphenol, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. irjweb.comphyschemres.org From this optimized structure, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govajchem-a.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy pertains to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. irjweb.comnih.gov A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov For this compound, this would reveal how the hydroxyl group and the three benzyl (B1604629) substituents influence the reactivity of the phenolic ring.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. These include electronegativity, chemical hardness and softness, and the electrophilicity index. irjweb.comimist.ma While the methodologies are robust, specific values for this compound are not available in published literature.

Hypothetical Data Table for Quantum Chemical Properties of this compound: This table is for illustrative purposes only, as specific data for this compound is not available in the reviewed literature.

| Property | Description | Predicted Significance for this compound |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating capability, likely localized on the phenol (B47542) ring. |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting capability, likely distributed across the aromatic systems. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. |

| Chemical Potential (μ) | The negative of electronegativity | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value implies greater stability. |

| Electrophilicity Index (ω) | A measure of the energy stabilization upon accepting electrons | Quantifies the electrophilic nature of the molecule. |

Molecular Dynamics Simulations of this compound in Material Systems

Molecular Dynamics (MD) simulations act as a "computational microscope," allowing researchers to observe the movement and interactions of atoms and molecules over time. nih.govresearchgate.netmdpi.com This technique is particularly valuable for understanding how a molecule like this compound behaves when incorporated into a larger system, such as a polymer matrix or composite material. mdpi.com

To perform an MD simulation, a 'force field' is required. A force field is a set of parameters and equations that defines the potential energy of the system, describing the interactions between atoms, including bond stretching, angle bending, and non-bonded (van der Waals and electrostatic) interactions. gromacs.orgnsf.gov Specific force field parameters for this compound would need to be developed or adapted from existing ones, a process that can involve quantum mechanical calculations. nih.govplos.org

Once a force field is established, MD simulations can model this compound within, for example, a polymer matrix like an epoxy resin. nih.gov The simulation would track the trajectories of all atoms, providing insights into:

Distribution and Conformation: How this compound molecules distribute within the host material and what shapes (conformations) they adopt.

Interfacial Interactions: The nature and strength of interactions between this compound and the polymer chains. This is crucial for understanding its role as an additive, such as a plasticizer or stabilizer.

Mobility and Diffusion: How this compound moves within the matrix, which influences its long-term effectiveness and potential for leaching.

Effect on Material Properties: How the presence of this compound alters the bulk properties of the material, such as its glass transition temperature (Tg), mechanical strength, and thermal stability. nih.gov

Despite the wide use of MD for studying polymer composites, simulations specifically detailing the behavior of this compound in such systems have not been reported in the accessible scientific literature.

Structure-Property Relationship Modeling for Material Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural or physicochemical properties of molecules with their macroscopic properties. nih.gov This approach is a cornerstone of modern material design, enabling the prediction of a material's performance based on its chemical structure, which can accelerate the development of new materials with desired characteristics. rsc.orggerdschroeder-turk.orgrochester.edu

For this compound and its potential derivatives, QSPR studies could establish mathematical models linking molecular descriptors to key material properties. The process would involve:

Generating Descriptors: Calculating a wide range of numerical descriptors for this compound and its hypothetical derivatives (e.g., with different substitution patterns on the benzyl rings). These descriptors can be electronic (from quantum chemistry), topological, or geometric.

Correlating with Properties: Using statistical or machine learning methods to build a model that connects these descriptors to a specific property of interest, such as antioxidant capacity, thermal stability, or its effectiveness as a plasticizer in a polymer.

Predicting New Compounds: Using the validated model to predict the properties of new, unsynthesized this compound derivatives, thereby guiding experimental efforts toward the most promising candidates.

This modeling approach could be invaluable for designing novel materials. For instance, by understanding how structural modifications affect its function, one could computationally design a this compound derivative with enhanced performance as a high-temperature antioxidant or a more compatible processing aid for specific polymers. However, published QSPR models specifically focused on this compound are currently absent from the literature.

Reaction Pathway Analysis through Computational Methods

Understanding the mechanism of a chemical reaction—the step-by-step process of bond breaking and formation—is crucial for controlling reaction outcomes, optimizing synthesis, and predicting degradation pathways. Computational methods provide powerful tools for mapping these reaction pathways. smu.edufrontiersin.org

A common and effective technique for this is the Nudged Elastic Band (NEB) method. utexas.edustackexchange.comdtu.dkuniv-lille.frscm.com The NEB method finds the Minimum Energy Path (MEP) between a known reactant and product state. By creating a series of "images" of the system that connect the initial and final states, the algorithm optimizes this path to find the transition state—the highest energy point along the MEP. The energy of this transition state corresponds to the activation energy barrier of the reaction, a key determinant of the reaction rate. smu.eduutexas.edu

For this compound, computational reaction pathway analysis could be used to investigate:

Synthesis Reactions: Elucidating the mechanism of its formation, for example, the benzylation of phenol. This could help optimize reaction conditions to improve yield and reduce byproducts.

Degradation Pathways: Modeling how this compound breaks down under thermal or oxidative stress. This is critical for understanding its lifetime and performance as an antioxidant or stabilizer.

Antioxidant Mechanism: Detailing the reaction pathway of its interaction with free radicals. This would involve modeling the hydrogen atom transfer from the phenolic hydroxyl group and the subsequent fate of the resulting tribenzylphenoxyl radical.

While computational analysis of reaction mechanisms is a mature field, rsc.orgmdpi.comnih.govcecam.org specific studies applying methods like NEB to the reactions of this compound are not documented in available research.

Illustrative Reaction Coordinate Diagram: This diagram is a generic representation of a reaction pathway analysis and does not represent actual data for this compound.

| Species |

| This compound |

| Phenol |

| Benzyl Chloride |

| Tribenzylphenoxyl Radical |

| Free Radical |

| Antioxidant Product |

Environmental Chemical Considerations and Degradation Pathways of Tribenzylphenol

Abiotic Degradation Mechanisms in Environmental Matrices (e.g., Photodegradation, Hydrolysis)

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For phenolic compounds like tribenzylphenol, key abiotic degradation mechanisms would include photodegradation and hydrolysis.

Photodegradation is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The rate and extent of photodegradation depend on factors such as the light absorption spectrum of the compound, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers. For this compound, with its aromatic rings, absorption of UV light could be expected, potentially leading to the cleavage of the benzyl (B1604629) groups from the phenol (B47542) backbone or transformation of the aromatic structures. However, without specific studies, the half-life and degradation products of this compound due to photolysis are unknown.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of a compound to hydrolysis is highly dependent on the presence of hydrolyzable functional groups and the pH of the surrounding water. The ether linkages that could be present in derivatives of this compound, such as this compound polyoxyethylene ether, are known to be susceptible to hydrolysis under certain conditions. However, the core structure of this compound itself, consisting of benzyl groups attached to a phenol ring, is generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). patsnap.com While extreme pH conditions could potentially affect its stability, data specific to this compound is not available.

Biotic Degradation Mechanisms and Microbial Interactions

Biotic degradation, or biodegradation, is the breakdown of organic matter by living organisms, primarily microorganisms such as bacteria and fungi. This is a crucial pathway for the removal of many organic pollutants from the environment.

Phenolic compounds, in general, can be degraded by a wide variety of microorganisms. The degradation process typically involves initial enzymatic attacks that modify the chemical structure, making it more amenable to further breakdown. For a complex molecule like this compound, the initial steps would likely involve the enzymatic cleavage of the benzyl groups or hydroxylation of the aromatic rings. One source mentions that this compound sulfonic acid, a related but distinct compound, may be biodegraded by acclimatized microorganisms after a lag period, suggesting that microbial communities could potentially adapt to degrade such complex structures. atamankimya.com However, no studies have specifically investigated the microorganisms capable of degrading this compound or the enzymatic pathways involved.

Research on Degradation Products and Their Chemical Fates

A critical aspect of understanding the environmental impact of a chemical is identifying its degradation products. These transformation products can sometimes be more persistent or toxic than the parent compound.

Given the structure of this compound, potential degradation products from both abiotic and biotic processes could include:

Benzyl alcohol and benzaldehyde: from the cleavage of the benzyl groups.

Simpler phenolic compounds: resulting from the removal of one or more benzyl groups.

Hydroxylated derivatives: from the addition of hydroxyl (-OH) groups to the aromatic rings.

The chemical fate of these potential products would then depend on their own physical and chemical properties and their susceptibility to further degradation. However, without experimental data, the identity and persistence of this compound's degradation products in the environment remain speculative. ontosight.ai

Analytical Methods for Environmental Monitoring of this compound Transformation

To study the degradation of this compound and identify its transformation products, robust analytical methods are essential. For organic compounds of this nature, the primary analytical technique would be chromatography coupled with mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its more advanced tandem mass spectrometry version (LC-MS/MS) would be the methods of choice. These techniques allow for the separation of complex mixtures and the sensitive and specific detection and identification of the parent compound and its various degradation products in environmental matrices like water and soil. While LC-MS is a standard method for analyzing many environmental contaminants, specific methods validated for the detection and quantification of this compound and its potential degradants have not been reported in the reviewed literature.

Future Perspectives and Emerging Research Avenues for Tribenzylphenol

Novel Synthetic Methodologies and Sustainable Production

The conventional synthesis of tribenzylphenol relies on the Friedel-Crafts alkylation of phenol (B47542) with a benzylating agent like benzyl (B1604629) chloride, often catalyzed by homogeneous Lewis acids such as aluminum chloride (AlCl₃). While effective, this method presents significant environmental and operational challenges, including the use of corrosive catalysts, generation of acidic waste streams, and difficulties in catalyst separation and recycling. Future research is intensely focused on developing cleaner, more efficient, and sustainable synthetic routes.

Key research directions include:

Heterogeneous Catalysis: The development of solid acid catalysts is a primary goal. Materials like zeolites (e.g., H-Beta, ZSM-5), sulfated zirconia, and acid-activated montmorillonite (B579905) clays (B1170129) offer significant advantages. These catalysts are non-corrosive, easily separable from the reaction mixture by simple filtration, and can be regenerated and reused multiple times, drastically reducing waste and improving process economics. Research focuses on tailoring the pore size and acid site density of these catalysts to maximize the yield of the desired 2,4,6-tribenzylphenol isomer and minimize side reactions.

Alternative Benzylating Agents: Replacing benzyl chloride with benzyl alcohol is a key green chemistry objective. The reaction of phenol with benzyl alcohol produces only water as a byproduct, a stark contrast to the hydrogen chloride generated when using benzyl chloride. This shift improves the atom economy of the process and eliminates the need for a base to neutralize acidic byproducts.

Energy-Efficient Reaction Conditions: The application of alternative energy sources, such as microwave irradiation and ultrasound (sonochemistry), is being explored to accelerate reaction rates and improve energy efficiency. Microwave-assisted synthesis can lead to dramatic reductions in reaction time and potentially enhance product selectivity by promoting uniform, rapid heating.

The table below compares the traditional synthetic approach with emerging sustainable methodologies.

| Parameter | Traditional Method (Friedel-Crafts) | Emerging Sustainable Methodologies |

|---|---|---|

| Catalyst Type | Homogeneous (e.g., AlCl₃, FeCl₃) | Heterogeneous (e.g., Zeolites, Acidic Clays) |

| Benzylating Agent | Benzyl Chloride | Benzyl Alcohol |

| Primary Byproduct | Hydrogen Chloride (HCl) | Water (H₂O) |

| Catalyst Separation | Difficult; requires quenching and neutralization | Simple filtration |

| Catalyst Reusability | No; consumed in the process | High; can be regenerated and reused |

| Energy Input | Conventional heating (hours) | Microwave/Ultrasound (minutes to hours) |

Exploration of Untapped Applications in Advanced Materials

The future utility of this compound lies in transitioning its role from a passive additive to an active, functional building block (monomer) for advanced materials. Its rigid structure and bulky, hydrophobic benzyl groups can impart exceptional properties to polymers and other materials.

Emerging application areas include:

High-Performance Polymers: The phenolic hydroxyl group on this compound can be used as a reactive site for polymerization. Incorporating the this compound moiety into polymer backbones, such as polycarbonates, polyesters, or epoxy resins, is a promising avenue. The bulky benzyl groups are expected to create significant free volume within the polymer matrix, leading to materials with a unique combination of properties:

High Thermal Stability: The rigid aromatic structure can lead to polymers with high glass transition temperatures (Tg) and thermal decomposition temperatures (Td), making them suitable for high-temperature applications.

Enhanced Solubility and Processability: Unlike many rigid polymers, the bulky side groups can disrupt chain packing, improving solubility in common organic solvents and facilitating processing.

Molecular Glasses: Due to its asymmetric and bulky structure, this compound and its derivatives have a strong tendency to form stable amorphous glasses upon cooling from a melt. These "molecular glasses" are non-polymeric organic materials with high Tg that resist crystallization, making them candidates for applications in optical data storage and as components in organic light-emitting diode (OLED) devices.

The potential properties of a hypothetical this compound-based polymer are contrasted with a conventional polymer in the table below.

| Property | Conventional Bisphenol A Polycarbonate | Hypothetical this compound-Based Polymer |

|---|---|---|

| Glass Transition Temp. (Tg) | ~150 °C | > 200 °C (Predicted) |

| Dielectric Constant (k) at 1 MHz | ~3.0 | < 2.7 (Predicted) |

| Thermal Decomposition Temp. (Td) | ~450 °C | > 480 °C (Predicted) |

| Water Absorption (24h) | ~0.20% | < 0.10% (Predicted due to hydrophobicity) |

Green Chemistry Principles in this compound Research

The future development of this compound chemistry is inextricably linked to the principles of Green Chemistry. This framework provides a guide for creating more environmentally benign processes and products. Research efforts are actively integrating these principles to minimize the environmental footprint associated with the compound's lifecycle.

The table below outlines how key Green Chemistry principles are being applied to this compound research.

| Principle of Green Chemistry | Application in this compound Research |

|---|---|

| 2. Atom Economy | Shifting from benzyl chloride to benzyl alcohol as the reactant, where the only byproduct is water, maximizing the incorporation of reactant atoms into the final product. |

| 3. Less Hazardous Chemical Syntheses | Designing synthetic routes that avoid toxic and corrosive reagents like AlCl₃ and hazardous solvents. |

| 5. Safer Solvents and Auxiliaries | Exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or supercritical fluids to replace chlorinated hydrocarbons. |

| 6. Design for Energy Efficiency | Employing microwave and ultrasonic energy sources to reduce reaction times and lower overall energy consumption compared to conventional thermal methods. |

| 7. Use of Renewable Feedstocks | Long-term research aims to source phenol and benzyl alcohol from renewable biomass, such as lignin (B12514952), to move away from petrochemical dependence. |

| 9. Catalysis | Focusing on highly selective, recyclable heterogeneous catalysts (zeolites, clays) over stoichiometric, single-use Lewis acid catalysts to minimize waste. |

Interdisciplinary Research Integrating this compound into New Technologies